16alpha,17alpha-Epoxypregnenolone

Description

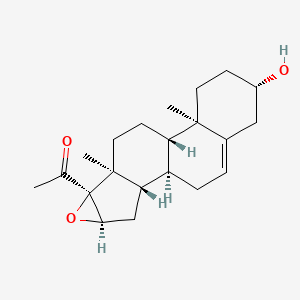

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVIXFCYKBWZPJ-XXHSLLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

974-23-2 | |

| Record name | 16α,17α-Epoxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=974-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000974232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 16α,17α-Epoxypregnenolone

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of 16α,17α-Epoxypregnenolone and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, immunology, and steroid chemistry.

Introduction: A Steroidal Scaffold with Therapeutic Potential

16α,17α-Epoxypregnenolone is a synthetic epoxy steroid derived from pregnenolone.[1] Structurally, it is characterized by a pregnane skeleton with an epoxide ring at the 16α and 17α positions.[1][2] This unique structural feature confers distinct biological properties that differentiate it from other neurosteroids. While it serves as a crucial intermediate in the synthesis of various steroidal drugs, including cortisone acetate and progesterone caproate, recent research has illuminated its intrinsic therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities.[1][3] This guide will dissect the known mechanisms of action, propose experimental frameworks for further elucidation, and provide insights into its potential as a novel therapeutic agent.

Part 1: The Core Mechanism - Attenuation of Inflammatory Signaling Cascades

The primary mechanism of action identified for derivatives of 16α,17α-Epoxypregnenolone, such as 16α,17α-epoxypregnenolone-20-oxime (EPREGO), revolves around the potent inhibition of key inflammatory pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] This pathway is a critical regulator of cellular responses to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria.

Inhibition of MAPK Signaling

In inflammatory contexts, such as those modeled by LPS stimulation of immune cells like macrophages (RAW264.7) and microglia (BV-2), EPREGO has been demonstrated to significantly downregulate the phosphorylation of several key MAPK members:

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): Crucial for cell proliferation, differentiation, and survival, but also implicated in the inflammatory response.

-

c-Jun N-terminal kinase (JNK): A key mediator of stress responses and apoptosis, and a significant contributor to the production of pro-inflammatory cytokines.[5]

-

p38 MAPK: Strongly activated by stress and inflammatory cytokines, playing a pivotal role in the expression of inflammatory mediators.[4]

By inhibiting the phosphorylation of these kinases, EPREGO effectively dampens the downstream signaling cascade that leads to the production of pro-inflammatory molecules.[4]

Suppression of Pro-inflammatory Mediators

The inhibitory effect on the MAPK pathway translates into a marked reduction in the synthesis and release of critical pro-inflammatory mediators:

-

Nitric Oxide (NO): EPREGO has been shown to inhibit the production of NO and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS), in both LPS-stimulated RAW264.7 and BV-2 cells.[5][6] Overproduction of NO is a hallmark of neuroinflammation and can lead to oxidative stress and neuronal damage.

-

Interleukin-6 (IL-6): The production of this pro-inflammatory cytokine is significantly reduced by EPREGO in a dose- and time-dependent manner in LPS-treated macrophages.[6]

-

Reactive Oxygen Species (ROS): EPREGO also suppresses the generation of cellular ROS, further mitigating oxidative stress associated with inflammation.[6]

Interestingly, in one study, EPREGO did not affect the production of tumor necrosis factor-alpha (TNF-α), suggesting a degree of selectivity in its anti-inflammatory action.[6]

Signaling Pathway Diagram

Caption: Inhibition of the MAPK signaling pathway by EPREGO.

Part 2: Neuroprotective Mechanisms - A Consequence of Anti-Inflammatory Action

The neuroprotective effects of 16α,17α-Epoxypregnenolone derivatives are intrinsically linked to their anti-inflammatory properties, particularly within the central nervous system. Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

By inhibiting the activation of microglia and the subsequent production of neurotoxic inflammatory mediators like NO and ROS, 16α,17α-Epoxypregnenolone derivatives can help to preserve neuronal integrity and function.[5] The suppression of JNK phosphorylation is particularly relevant in this context, as the JNK pathway is heavily implicated in neuronal apoptosis.

Part 3: Experimental Protocols for Mechanistic Elucidation

To further dissect the mechanism of action of 16α,17α-Epoxypregnenolone, a series of targeted experiments are proposed.

Experiment 1: Receptor Binding Affinity Assay

Rationale: To determine if 16α,17α-Epoxypregnenolone directly interacts with known steroid receptors, such as the glucocorticoid receptor (GR), which is a common target for anti-inflammatory steroids.[7][8]

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells transiently transfected with a plasmid expressing the full-length human glucocorticoid receptor.

-

Radioligand Binding Assay:

-

Prepare cell lysates from transfected cells.

-

Incubate the lysates with a constant concentration of a radiolabeled GR agonist (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of unlabeled 16α,17α-Epoxypregnenolone or a known GR agonist (dexamethasone) as a competitor.

-

After incubation, separate bound from free radioligand using a filter binding assay.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value for 16α,17α-Epoxypregnenolone and calculate its binding affinity (Ki) for the glucocorticoid receptor.

Experiment 2: NF-κB Translocation Assay

Rationale: While one study indicated that EPREGO does not affect IκB-α degradation, the NF-κB pathway is a critical regulator of inflammation.[5] This experiment will confirm and visualize the effect of 16α,17α-Epoxypregnenolone on NF-κB nuclear translocation.

Methodology:

-

Cell Culture and Treatment: Culture RAW264.7 macrophages on glass coverslips. Pre-treat the cells with varying concentrations of 16α,17α-Epoxypregnenolone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Workflow Diagram

Caption: Proposed experimental workflows for mechanistic studies.

Quantitative Data Summary

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| BV-2 Microglia | LPS | EPREGO | Not specified | Inhibition of NO production and iNOS expression | [5] |

| BV-2 Microglia | LPS | EPREGO | Not specified | Inhibition of JNK phosphorylation | [5] |

| RAW264.7 Macrophages | LPS | EPREGO | Dose-dependent | Reduction of NO and IL-6 production | [6] |

| RAW264.7 Macrophages | LPS | EPREGO | 10 µg/ml | Downregulation of ERK, JNK, and p38 phosphorylation | [4] |

| RAW264.7 Macrophages | LPS | EPREGO | Dose-dependent | Suppression of cellular ROS production and phagocytosis | [6] |

Conclusion and Future Directions

16α,17α-Epoxypregnenolone and its derivatives represent a promising class of anti-inflammatory and neuroprotective agents. The core mechanism of action appears to be the targeted inhibition of the MAPK signaling pathway, leading to a downstream reduction in pro-inflammatory mediators. While the direct molecular target of 16α,17α-Epoxypregnenolone remains to be definitively identified, the experimental frameworks proposed in this guide offer a clear path toward elucidating this crucial aspect of its pharmacology.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the therapeutic index and target specificity of 16α,17α-Epoxypregnenolone derivatives.

-

In vivo efficacy studies: To validate the anti-inflammatory and neuroprotective effects in animal models of relevant human diseases.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

Through a continued and rigorous scientific investigation, 16α,17α-Epoxypregnenolone and its analogs may pave the way for novel therapeutic strategies for a range of inflammatory and neurodegenerative disorders.

References

- Sun, H. N., Jin, M. H., Han, B., Feng, L., Han, Y. H., Shen, G. N., Yu, Y. Z., Jin, C. H., Lian, Z. X., Lee, D. S., Kim, S. U., Ge, W. Z., & Cui, Y. D. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & Pharmaceutical Bulletin, 37(7), 1096–1102. [Link]

- Li, Y., Jin, M. H., Piao, J., Li, G., Piao, Y., & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells.

- Kozłowska, E., Dymarska, M., & Świzdor, A. (2020). The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P. lanosocoeruleum.

- Li, Y., Jin, M. H., Piao, J., Li, G., Piao, Y., & Cui, Y. D. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 4742–4748. [Link]

- Perales, A., Pérez-Garrido, S., & Estévez-Braun, A. (2001). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate.

- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.

- Akhtar, N., Singh, D., & Yusuf, M. (2019). Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases. ACS Chemical Neuroscience, 10(4), 1993–2006. [Link]

- Kremers, P. (1976). New assay for pregnenolone and progesterone 17alpha- hydroxylase based on the specific substitution of a tritium situated on carbon 17. European Journal of Biochemistry, 61(2), 481–486. [Link]

- Weisz-Carrington, P., & Pardo, R. J. (1985). 16 beta-Methyl-17 alpha,21-diesterified glucocorticoids as partial agonists of glucocorticoid in rat endotoxin-induced inflammation. Agents and Actions, 16(5), 361–366. [Link]

- Brinks, V., van der Heide, D., van den Bor, J., van der Wijk, A., Koster, M., & van Meurs, M. (2022). The glucocorticoid receptor is affected by its target ZBTB16 in a dissociated manner. Journal of Molecular Endocrinology, 68(4), 167–179. [Link]

- Kino, T. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc. [Link]

- Weikum, E. R., Knuesel, M. T., Ortlund, E. A., & Yamamoto, K. R. (2017). Glucocorticoid receptor control of transcription: precision and plasticity via allostery. Nature Reviews Molecular Cell Biology, 18(3), 159–174. [Link]

- Walsh, L. R., & St-Arnaud, R. (2018). Dexamethasone downregulates expression of several genes encoding orphan nuclear receptors that are important to steroidogenesis in stallion testes. Journal of Steroid Biochemistry and Molecular Biology, 184, 107–113. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glucocorticoid receptor is affected by its target ZBTB16 in a dissociated manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role and Therapeutic Potential of 16α,17α-Epoxypregnenolone and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the steroidal compound 16α,17α-epoxypregnenolone, focusing on its role as a key synthetic intermediate and the significant anti-inflammatory properties of its derivatives, particularly 16α,17α-epoxypregnenolone-20-oxime (EPREGO). We delve into the synthesis, metabolism, and the molecular mechanisms underlying the biological activity of EPREGO, with a specific focus on its effects on neuroinflammation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.

Introduction: The Significance of the 16α,17α-Epoxypregnenolone Scaffold

16α,17α-Epoxypregnenolone is a C21 steroid characterized by a 3β-hydroxy group, a double bond at the C5-C6 position, and a distinctive α-epoxide ring at the C16-C17 position. Its chemical formula is C₂₁H₃₀O₃.[1] While the direct biological activities of 16α,17α-epoxypregnenolone are not extensively documented, its primary significance lies in its role as a crucial intermediate in the synthesis of a wide array of steroidal drugs, including corticosteroids like cortisone acetate and hydrocortisone.[1] The unique structural features of the 16α,17α-epoxypregnenolone scaffold, particularly the epoxide ring, offer a versatile platform for chemical modifications, leading to the generation of novel derivatives with potent biological activities.

This guide will focus on a particularly promising derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), which has demonstrated significant anti-inflammatory and neuroprotective potential. By exploring the synthesis, mechanism of action, and methods for studying EPREGO, we aim to provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this class of compounds.

Synthesis and Metabolism

Synthesis of 16α,17α-Epoxypregnenolone

The synthesis of 16α,17α-epoxypregnenolone typically starts from readily available steroid precursors such as diosgenin or 16-dehydropregnenolone acetate.[2] The formation of the characteristic 16α,17α-epoxide ring is a key step in the synthetic pathway.

Synthesis of 16α,17α-Epoxypregnenolone-20-oxime (EPREGO)

The conversion of the 20-keto group of 16α,17α-epoxypregnenolone to an oxime is a critical step in generating the biologically active derivative, EPREGO. This is typically achieved through a condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of 16α,17α-Epoxypregnenolone-20-oxime

This protocol is a general guideline for the synthesis of steroidal oximes from their corresponding ketones using hydroxylamine hydrochloride. Optimization may be required for specific substrates.

Materials:

-

16α,17α-Epoxypregnenolone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Methanol or another appropriate solvent

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 16α,17α-epoxypregnenolone in methanol in a round-bottom flask.

-

Addition of Reagents: Add an excess of hydroxylamine hydrochloride and potassium carbonate to the solution. The base is added to liberate the free hydroxylamine from its salt.[2][3]

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction should be monitored by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure of the purified 16α,17α-epoxypregnenolone-20-oxime should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Metabolism

The metabolism of 16α,17α-epoxypregnenolone can be mediated by microbial systems. For instance, the filamentous fungus Penicillium lanosocoeruleum is capable of hydroxylating 16α,17α-epoxyprogesterone, a related compound, at the 6β and 11α positions. This suggests that cytochrome P450 enzymes play a role in the biotransformation of this steroid. In silico analysis of these microbial metabolites has indicated potential for high biological activity, including androgen antagonist properties.[4]

Biological Role of 16α,17α-Epoxypregnenolone Derivatives: Anti-inflammatory Effects

The most well-documented biological activity of a 16α,17α-epoxypregnenolone derivative is the anti-inflammatory effect of 16α,17α-epoxypregnenolone-20-oxime (EPREGO). This compound has shown significant promise in mitigating inflammatory responses, particularly in the context of neuroinflammation.

Inhibition of Pro-inflammatory Mediators in Microglia and Macrophages

Microglia are the resident immune cells of the central nervous system (CNS) and play a pivotal role in neuroinflammatory processes. When activated by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like interleukin-6 (IL-6). Overproduction of these mediators can lead to neuronal damage and contribute to the pathology of neurodegenerative diseases.

EPREGO has been shown to effectively inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, in LPS-stimulated BV-2 microglial cells.[5] This inhibitory effect is dose-dependent. Furthermore, EPREGO has been observed to suppress the production of IL-6 in LPS-treated RAW264.7 macrophage cells, while not affecting the production of tumor necrosis factor-alpha (TNF-α).[4]

Mechanism of Action: Targeting the JNK Signaling Pathway

The anti-inflammatory effects of EPREGO are mediated through the modulation of specific intracellular signaling pathways. A key target of EPREGO is the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses and inflammatory stimuli, including LPS.[6][7]

In LPS-stimulated microglial cells, EPREGO has been shown to inhibit the phosphorylation of JNK, thereby preventing its activation.[5] This inhibition of JNK phosphorylation is a crucial event in the downstream suppression of pro-inflammatory gene expression, including iNOS. The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on microglia leads to the activation of downstream kinases, which in turn activate transcription factors like NF-κB and AP-1, driving the expression of inflammatory mediators.[8][9] By inhibiting JNK activation, EPREGO effectively dampens this inflammatory cascade.

Experimental Protocols for Studying Anti-inflammatory Effects

This section provides detailed protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like EPREGO in a cell-based model of neuroinflammation.

Cell Culture and Treatment

The murine microglial cell line, BV-2, is a commonly used and well-characterized model for studying neuroinflammation.

Protocol:

-

Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., EPREGO) for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO.

Protocol:

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

-

Solution A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).

-

Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water. Mix equal volumes of Solution A and Solution B immediately before use.[3]

-

-

Reaction: In a 96-well plate, mix equal volumes of the collected cell supernatant and the freshly prepared Griess reagent.[3]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[3]

Western Blot Analysis for iNOS and Phosphorylated JNK (p-JNK)

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and p-JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative protein expression levels, normalized to the loading control.[4][10]

Quantification of 16α,17α-Epoxypregnenolone and its Derivatives in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in complex biological matrices such as plasma, serum, and tissue homogenates.

Workflow: LC-MS/MS Quantification

Key Considerations for Method Development:

-

Sample Preparation: Efficient extraction of the analytes from the biological matrix is crucial. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a specific sorbent.[11][12]

-

Derivatization: For compounds that do not ionize well, derivatization can enhance sensitivity. For example, the formation of oxime derivatives with hydroxylamine can improve the ionization efficiency of steroids with keto groups in electrospray ionization (ESI).[13]

-

Chromatographic Separation: A C18 or other suitable reversed-phase column is typically used to separate the analytes from interfering matrix components. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate is commonly employed.[14]

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions (Q1/Q3) for each analyte and its stable isotope-labeled internal standard are monitored.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Q1/Q3 Transitions | Analyte-specific (requires optimization) |

| Collision Energy | Analyte-specific (requires optimization) |

| LC Column | C18, Phenyl-Hexyl, or similar |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

Future Directions and Therapeutic Potential

The demonstrated anti-inflammatory and neuroprotective effects of 16α,17α-epoxypregnenolone-20-oxime (EPREGO) highlight the therapeutic potential of this class of compounds for a range of disorders characterized by inflammation, particularly neuroinflammation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of EPREGO in animal models of neuroinflammatory and neurodegenerative diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of EPREGO to optimize dosing and delivery.

-

Structure-activity relationship (SAR) studies: Synthesizing and screening additional derivatives of 16α,17α-epoxypregnenolone to identify compounds with improved potency, selectivity, and drug-like properties.

-

Exploration of other biological targets: Investigating whether 16α,17α-epoxypregnenolone and its derivatives interact with other receptors or signaling pathways beyond the JNK pathway.

Conclusion

16α,17α-Epoxypregnenolone serves as a valuable scaffold for the development of novel therapeutic agents. Its derivative, 16α,17α-epoxypregnenolone-20-oxime, has emerged as a potent anti-inflammatory compound with significant potential for the treatment of neuroinflammatory conditions. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.

References

- LPS activates JNK, p38 MAPK, JAK-STAT and NF-κB in microglia. BV2 cells... | Download Scientific Diagram. (n.d.).

- Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells. (2011). Journal of Neuroimmunology, 234(1-2), 69-78.

- Sun, H. N., Jin, M. H., Han, B., Feng, L., Han, Y. H., Shen, G. N., ... & Cui, Y. D. (2014). 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation. Biological & Pharmaceutical Bulletin, 37(7), 1096-1102.

- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. (2020). Clinica Chimica Acta, 502, 195-202.

- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (2021). Molecules, 26(11), 3254.

- Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways. (2020). BMC Complementary Medicine and Therapies, 20(1), 1-15.

- High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. (n.d.). Thermo Fisher Scientific.

- 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. (2016). Molecular Medicine Reports, 13(6), 4927-4933.

- Western blot assay showed the phosphorylation of JNK, p38 and NF-ĸB p65... | Download Scientific Diagram. (n.d.).

- Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia. (2016). International Journal of Molecular Sciences, 17(5), 743.

- LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (2017). Metabolites, 7(4), 53.

- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. (2020). Clinica Chimica Acta, 502, 195-202.

- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (2011). Bulletin of the Korean Chemical Society, 32(10), 3684-3688.

- LPS activates JNK and p38 MAPK in microglia. (A) Western blot analysis... | Download Scientific Diagram. (n.d.).

- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). Journal of Lipid Research, 60(1), 183-191.

- LC MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Phenomenex.

- Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2016). Cellular and Molecular Neurobiology, 36(6), 945-954.

- The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). Molecules, 28(21), 7309.

- LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. (2024). protocols.io.

- 974-23-2, 16α,17α-Epoxypregnenolone Formula - ECHEMI. (n.d.). ECHEMI.

- An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma | Request PDF. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16α,17α-Epoxypregnenolone-20-oxime prevent LPS-induced NO production and iNOS expression in BV-2 microglial cells by inhibiting JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 12. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

16alpha,17alpha-Epoxypregnenolone as a neurosteroid precursor.

An In-Depth Technical Guide to 16α,17α-Epoxypregnenolone as a Neurosteroid Precursor

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Intermediate in Neurosteroidogenesis

The field of neurosteroid research has illuminated the profound impact of endogenously synthesized steroids on the central nervous system (CNS). These molecules are not mere metabolites of peripheral hormones but are critical local modulators of neuronal excitability, synaptic plasticity, inflammation, and cellular survival. Within the intricate web of neurosteroidogenic pathways, 16α,17α-Epoxypregnenolone emerges as a pivotal precursor, a branching point from which a cascade of potent neuroactive metabolites arises. This guide provides a comprehensive technical overview of 16α,17α-Epoxypregnenolone, designed for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, metabolic fate, mechanisms of action, validated experimental protocols, and burgeoning therapeutic potential, offering a holistic perspective grounded in rigorous scientific evidence.

Section 1: The Neurosteroid Landscape and the Place of 16α,17α-Epoxypregnenolone

Neurosteroids are synthesized de novo in the brain, primarily within glial cells and certain neurons, from cholesterol or other circulating steroid precursors.[1][2][3] Their actions are often rapid and non-genomic, mediated through direct interactions with membrane-bound neurotransmitter receptors, distinguishing them from classical steroid hormones that primarily act on nuclear receptors to regulate gene expression.[1][2] Key neurosteroids like allopregnanolone and pregnenolone sulfate are potent allosteric modulators of GABA-A and NMDA receptors, respectively, thereby fine-tuning the brain's excitatory-inhibitory balance.[1][2][4]

16α,17α-Epoxypregnenolone (3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one) is a C21 steroid characterized by an epoxide ring at the C16-C17 position.[5] Its significance lies in its position as a key intermediate. The epoxide moiety makes it a versatile substrate for various enzymatic transformations, leading to the formation of a diverse array of downstream neuroactive steroids. Its synthesis and metabolism are thus critical control points in the overall neurosteroidogenic cascade.

Section 2: Biosynthesis and Metabolic Pathways

The formation and transformation of 16α,17α-Epoxypregnenolone involve a series of enzymatic steps. While it can be a product of specific cytochrome P450 activities, it is also a key intermediate in various synthetic and biotransformation processes.

Biosynthesis

The direct endogenous synthesis pathway in the brain is an area of active research. However, its formation from pregnenolone is well-established. The enzyme cytochrome P450 17A1 (CYP17A1) is known to possess 17α-hydroxylase activity and, in some species, 16α-hydroxylase activity.[6][7] The formation of the 16α,17α-epoxy ring is a critical step. This can be achieved synthetically from precursors like 16-dehydropregnenolone. In biotechnological approaches, microorganisms such as Burkholderia cepacia have been used to transform steroid precursors, highlighting the potential for enzymatic synthesis of epoxypregnenolone derivatives.[8]

Metabolic Fate

Once formed, 16α,17α-Epoxypregnenolone is a substrate for further metabolism. Microbial biotransformation studies, for instance, show that fungi like Penicillium lanosocoeruleum can hydroxylate it to form mono- and dihydroxy derivatives.[9] A crucial metabolic route involves the opening of the epoxide ring, which can lead to the formation of 16α- and 17α-hydroxy steroids, precursors to potent neurosteroids. For example, the opening of the epoxide and subsequent reduction can ultimately lead to the pathway for allopregnanolone, a powerful positive allosteric modulator of the GABA-A receptor.[2][3]

Caption: Inhibition of neuroinflammatory signaling by a derivative.

Section 4: Experimental Methodologies

Advancing research in this area requires robust and reproducible experimental protocols. Below are methodologies for the synthesis and analysis of 16α,17α-Epoxypregnenolone.

Chemical Synthesis of 16α,17α-Epoxyprogesterone

This protocol is adapted from established patent literature for the synthesis of the related compound 16α,17α-epoxyprogesterone, a key intermediate for many steroid drugs. [10][11]The core principle involves the selective epoxidation of a 16-ene precursor.

Workflow Diagram

Sources

- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous neurosteroids pregnanolone and pregnanolone sulfate potentiate presynaptic glutamate release through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mutations in porcine CYB5A and CYP17A1 on the metabolism of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 11. CN102286062A - Synthesis method of 16 alpha,17 alpha-epoxy-4-pregnene-3,20-dione - Google Patents [patents.google.com]

Foreword: The Strategic Importance of 16α,17α-Epoxypregnenolone

An In-Depth Technical Guide to the Structure Elucidation of 16α,17α-Epoxypregnenolone

In the landscape of pharmaceutical synthesis, precision is paramount. The steroid 16α,17α-Epoxypregnenolone, with the empirical formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol , stands as a critical intermediate in the production of high-value corticosteroids such as cortisone acetate and hydrocortisone[1][2][3][4]. Its rigid, three-dimensional structure, featuring a key epoxide ring at the 16α and 17α positions, dictates the stereochemical outcomes of subsequent reactions. Therefore, unambiguous confirmation of its molecular architecture is not merely an academic exercise; it is a foundational requirement for ensuring the efficacy and safety of the resulting active pharmaceutical ingredients (APIs).

This guide delineates the multi-technique analytical workflow for the complete structure elucidation of 16α,17α-Epoxypregnenolone. We will move beyond a simple recitation of methods to explore the strategic rationale behind the sequence of analyses, demonstrating how each technique provides a unique and complementary piece of the structural puzzle, culminating in an unassailable confirmation of its identity and stereochemistry.

Chapter 1: The Integrated Elucidation Workflow

The structure elucidation of a complex molecule like a steroid is a process of systematic, orthogonal verification. No single technique is sufficient. Instead, we employ a battery of spectroscopic and analytical methods, where the results of each analysis corroborate and refine the data from the others. The logical flow of this process is critical for efficiency and accuracy.

Sources

chemical and physical properties of 16alpha,17alpha-Epoxypregnenolone.

An In-depth Technical Guide to 16α,17α-Epoxypregnenolone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 16α,17α-Epoxypregnenolone (CAS No. 974-23-2), a pivotal steroid intermediate in the pharmaceutical industry. The document delves into its core chemical and physical properties, spectroscopic signatures, synthesis pathways, and chemical reactivity. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind its structural features and synthetic choices. We will explore its role as a precursor to a wide array of corticosteroids and discuss the reactivity of its defining epoxide ring, which is central to its utility in medicinal chemistry.

Introduction and Molecular Structure

16α,17α-Epoxypregnenolone, systematically named (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one, is a C21 epoxy steroid and a derivative of pregnenolone.[1] Its structure is characterized by the foundational four-ring steroid nucleus (cyclopentanoperhydrophenanthrene), a hydroxyl group at the 3β-position, a double bond between carbons 5 and 6 (Δ5), a ketone at C-20, and the critical α-epoxide ring spanning the C-16 and C-17 positions.[1][2]

This epoxide is not merely a structural feature; it is a site of high chemical potential. Its stereochemistry (α-configuration, meaning it lies below the plane of the steroid ring) dictates the steric and electronic environment for subsequent chemical transformations. The title compound's acetate derivative has been analyzed via X-ray crystallography, confirming the 3β configuration and the 16α,17α orientation of the epoxy oxygen atom.[3] This specific arrangement is crucial for its role as a key intermediate in the synthesis of numerous high-value steroidal drugs, including cortisone acetate and hydrocortisone.[1][2][4]

Physicochemical Properties

The physical properties of 16α,17α-Epoxypregnenolone are characteristic of a moderately polar steroid molecule. It presents as a white to off-white crystalline solid under standard conditions.[2] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 974-23-2 | [1][5] |

| Molecular Formula | C₂₁H₃₀O₃ | [1][2] |

| Molecular Weight | 330.46 g/mol | [1][5] |

| Melting Point | 185-188 °C | [1][2] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, Methanol | [2] |

| Storage Temperature | -20°C | [1][2][5] |

The limited solubility in polar protic solvents like methanol is typical for steroid backbones, though the hydroxyl and ketone functionalities provide some polarity. For a related compound, 16α,17α-epoxyprogesterone, solubility was found to increase in the order of methanol < ethanol < ethyl acetate < acetone < acetic acid < 1,4-dioxane, providing a useful reference for solvent selection in reaction and purification processes.[6]

Synthesis and Manufacturing

The industrial synthesis of 16α,17α-Epoxypregnenolone is a cornerstone of steroid drug manufacturing. Historically, and still relevantly, the primary starting material is diosgenin, a sapogenin extracted from yams. The conversion involves a multi-step process that capitalizes on classic steroid chemistry.

The general synthetic pathway can be summarized as follows:

-

Degradation of Diosgenin: The spiroketal side chain of diosgenin is opened to yield a 16-dehydropregnenolone acetate (PDA) intermediate.

-

Epoxidation: The key step involves the stereoselective epoxidation of the C16-C17 double bond in the PDA derivative. The choice of epoxidizing agent is critical for achieving the desired α-stereochemistry. Peroxy acids (e.g., m-CPBA) are common, but industrial processes may utilize reagents like hydrogen peroxide.[7] The presence of an allylic hydroxyl group can direct the stereoselectivity of this reaction.[4]

-

Hydrolysis/Further Modification: Subsequent steps involve the hydrolysis of the acetate group at C-3 to yield the final 3β-hydroxy product.

Caption: Generalized synthetic workflow from Diosgenin to 16α,17α-Epoxypregnenolone.

Chemical Reactivity and Mechanistic Insights

The chemical utility of 16α,17α-Epoxypregnenolone is dominated by the reactivity of the strained three-membered epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to the synthesis of corticosteroids.

Epoxide Ring-Opening

The most significant reaction is the nucleophilic opening of the epoxide, which typically occurs at the sterically less hindered C-16 position or via a pathway that establishes the crucial 17α-hydroxy group found in many glucocorticoids. This reaction is often catalyzed by acids or bases. For example, reaction with hydrobromic acid (HBr) can lead to the formation of a bromohydrin, a versatile intermediate for introducing the 17α-hydroxyl group and other functionalities.

Experimental Protocol: Acid-Catalyzed Epoxide Ring-Opening (Illustrative)

-

Objective: To synthesize a 16β-bromo-17α-hydroxypregnenolone derivative.

-

Methodology:

-

Dissolve 16α,17α-Epoxypregnenolone (1.0 eq) in a suitable solvent such as glacial acetic acid at 0°C. Rationale: Acetic acid serves as both a solvent and a proton source to activate the epoxide.

-

Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq). Rationale: HBr is the nucleophile (Br⁻) and catalyst (H⁺). Slow addition at low temperature controls the exothermic reaction.

-

Stir the reaction mixture at 0°C and monitor progress by Thin Layer Chromatography (TLC). Rationale: Monitoring ensures the reaction goes to completion without significant side-product formation.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water. Rationale: This precipitates the organic product and neutralizes excess acid.

-

Collect the precipitate by filtration, wash with water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water). Rationale: Recrystallization removes impurities to yield the pure bromohydrin.

-

Caption: Logical flow of the acid-catalyzed epoxide ring-opening mechanism.

Other Reactions

The molecule can also undergo reactions at its other functional groups. The 3β-hydroxyl can be oxidized to a ketone (forming 16α,17α-epoxyprogesterone) or esterified.[3] The C-20 ketone can be transformed into an oxime, a derivative which has been shown to possess anti-inflammatory properties.[8] Furthermore, the epoxide ring can participate in more complex cyclization reactions, as demonstrated by its reaction with hydroxylamine after condensation with DMF dimethyl acetal to form a fused pyridine N-oxide steroid.[9]

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals would include a singlet for the C-18 methyl group, a singlet for the C-19 methyl group, a singlet for the C-21 methyl protons of the acetyl group, a multiplet for the C-3 proton, and a multiplet for the vinylic proton at C-6. The proton at C-16, adjacent to the epoxide, would appear as a characteristic singlet or narrow doublet.[10]

-

¹³C NMR: Distinct signals would be present for the two quaternary carbons of the epoxide (C-16 and C-17), the carbonyl carbon at C-20, the olefinic carbons (C-5 and C-6), and the carbon bearing the hydroxyl group (C-3).

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for analysis.[11][12] The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would involve the loss of water (from the 3-OH group), the loss of the acetyl group at C-17, and fragmentation of the steroid rings.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by a strong absorption band for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), a sharp, strong band for the C=O stretch of the C-20 ketone (~1705 cm⁻¹), and a band for the C=C stretch of the alkene (~1665 cm⁻¹).[10]

-

Biological Activity and Applications

The primary application of 16α,17α-Epoxypregnenolone is not its intrinsic biological activity, but its role as a versatile synthetic intermediate.[1][2] The ability to controllably open the epoxide ring allows for the introduction of the 17α-hydroxyl and 16-methyl or 16-hydroxyl groups, which are common structural motifs in potent anti-inflammatory corticosteroids like dexamethasone and budesonide.[4][13]

However, research has shown that derivatives can exhibit interesting biological profiles. For instance, the 20-oxime derivative, 16α, 17α-epoxypregnenolone-20-oxime (EPREGO), has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophage cells.[8] This suggests that the epoxypregnenolone scaffold could be a starting point for developing novel therapeutic agents. Additionally, microbial biotransformations of related epoxy steroids can yield hydroxylated derivatives with potential pharmacological applications.[14]

Conclusion

16α,17α-Epoxypregnenolone is a molecule of significant industrial and chemical importance. Its value is derived from the precise stereochemical arrangement of its functional groups, particularly the reactive 16α,17α-epoxide. A thorough understanding of its physical properties, synthetic origins, and the nuanced reactivity of this epoxide ring is essential for any scientist or researcher working in the field of steroid chemistry and drug development. This guide has provided a foundational, yet in-depth, look into this critical compound, bridging fundamental principles with practical applications and setting the stage for future innovation.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101966, 16alpha,17alpha-Epoxyprogesterone.

- Komkov, A. V., Menchikov, L. G., Dmitrenok, A. S., Kolotyrkina, N. G., & Zavarzin, I. V. (2024). Unusual reaction of 16α,17α-epoxypregn-5-en-20-one derivative with hydroxylamine. Russian Chemical Bulletin, 73(2), 458–460.

- Panek, A., Wójcik, P., Świzdor, A., Szaleniec, M., & Janeczko, T. (2023). Biotransformation of Δ-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity.

- Jasinski, J., et al. (Date unavailable). 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.

- Zhang, Y., et al. (2011). Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents.

- Google Patents (n.d.). CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone.

- Jo, M., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells. Molecular Medicine Reports, 13(6), 4849–4855.

- Wudy, S. A., et al. (2001). Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 66(8), 619-624.

- LookChem (n.d.). 16BETA-METHYL-16ALPHA,17ALPHA-EPOXYPREGNENOLONE.

- Huy, L. D., et al. (2014). Approach to synthesis of prednisolone from 9α-hydroxy androstenedione. Vietnam Journal of Chemistry, 52(2), 143-147.

- Slavíková, B., et al. (2009). Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. Journal of Medicinal Chemistry, 52(7), 2118-2128.

- Gnabre, J., et al. (Date unavailable). Bioactive Steroids Bearing Oxirane Ring. Molecules.

- FooDB (2011). Showing Compound 16-alpha-Hydroxypregnenolone (FDB021942).

- Koren, L., et al. (2012).

- Thalén, A., & Brattsand, R. (1979). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular Pharmacology, 15(3), 720-731.

Sources

- 1. echemi.com [echemi.com]

- 2. 16,17-Epoxypregnenolone | 974-23-2 [chemicalbook.com]

- 3. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 5. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. vjs.ac.vn [vjs.ac.vn]

- 11. Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]

- 13. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Significance of 16α,17α-Epoxypregnenolone

An In-Depth Technical Guide to the 16α,17α-Epoxypregnenolone Biosynthetic Pathway

16α,17α-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a C21 epoxy steroid that serves as a critical precursor in the pharmaceutical industry.[1][2] Its chemical structure (Empirical Formula: C₂₁H₃₀O₃, Molecular Weight: 330.46) features a reactive epoxide ring across the 16α and 17α positions of the pregnane skeleton.[1][3] This structural feature makes it an ideal starting material for the synthesis of a wide array of high-value corticosteroids, including prednisolone, dexamethasone, and other anti-inflammatory agents.[4]

The "biosynthetic pathway" of 16α,17α-Epoxypregnenolone is multifaceted. It is not a major endpoint in human steroidogenesis but rather a product derived from the versatile activity of steroidogenic enzymes or, more commonly, a target molecule in industrial synthesis. Understanding its formation requires an appreciation of both enzymatic catalysis and synthetic chemistry.

The Formation of 16α,17α-Epoxypregnenolone: A Multi-pronged Approach

The synthesis of 16α,17α-Epoxypregnenolone can be approached from three primary angles: enzymatic activity within the broader steroidogenic pathway, microbial biotransformation, and direct chemical synthesis.

The Role of Cytochrome P450 17A1 (CYP17A1)

At the heart of steroid biosynthesis is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues.[5] CYP17A1 is essential for producing glucocorticoids and sex hormones through two distinct reactions: 17α-hydroxylase activity and 17,20-lyase activity.[5][6][7]

-

17α-Hydroxylase Activity: This reaction adds a hydroxyl group at the C17 position of pregnenolone and progesterone, a necessary step for cortisol production.[6][7]

-

17,20-Lyase Activity: This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce the androgen precursors DHEA and androstenedione, respectively.[6][8]

While direct epoxidation is not the primary function of human CYP17A1, the enzyme exhibits a degree of promiscuity. Studies have shown that human CYP17A1 can catalyze the 16α-hydroxylation of progesterone .[9] This 16α-hydroxylase activity, though minor compared to its 17α-hydroxylase function, is mechanistically significant as it demonstrates the enzyme's ability to direct oxidative chemistry to the C16 position, a prerequisite for epoxide formation. The formation of the epoxide from a diol precursor is a plausible subsequent step, often achieved through targeted chemical synthesis. The regulation of CYP17A1's dual activities is complex, influenced by factors such as the presence of cytochrome b5, which allosterically enhances 17,20-lyase activity, and the phosphorylation state of the enzyme.[5]

Microbial Biotransformation

A highly effective and environmentally conscious route to producing steroid intermediates involves microbial biotransformation.[10] Various microorganisms, particularly filamentous fungi and bacteria, possess a rich arsenal of cytochrome P450 monooxygenases and other enzymes capable of performing highly specific and stereoselective modifications on steroid skeletons.

For instance, the bacterium Burkholderia cepacia SE-1 has been investigated for its ability to transform 16α,17α-epoxypregnenolone into hydroxylated derivatives, demonstrating its capacity to interact with this specific substrate.[11] Fungal species from genera such as Aspergillus and Penicillium are well-known for their hydroxylating capabilities at various positions on the steroid nucleus, including C11, which is often a subsequent step after epoxide formation in the synthesis of corticosteroids.[10][12] This biotechnological approach leverages microbial enzymes to create complex steroid structures that are challenging to produce through conventional chemistry.

Chemical Synthesis Pathways

The most established and industrially scalable methods for producing 16α,17α-Epoxypregnenolone are based on chemical synthesis. These routes typically start from readily available steroid raw materials.

-

From Diosgenin: A classic route begins with diosgenin, a sapogenin extracted from yams. Through a series of oxidation, hydrolysis, and elimination reactions, diosgenin is converted into 16-dehydropregnenolone acetate (16-DPA).[2][13]

-

Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA): The key step is the epoxidation of the double bond at the C16-C17 position of 16-DPA. This is typically achieved using a peracid, where the reaction conditions are controlled to ensure the formation of the desired α-epoxide with high stereoselectivity.[4] The presence of an allylic hydroxyl group can enhance both the rate and stereoselectivity of this epoxidation.[4]

The resulting 16α,17α-epoxypregnenolone is then a versatile intermediate for further transformations into active pharmaceutical ingredients.[4]

Analytical Methodologies for Detection and Quantification

Accurate and sensitive quantification of 16α,17α-Epoxypregnenolone and related steroids is paramount for both research and industrial quality control. The complexity of biological and reaction matrices necessitates robust analytical techniques.[14]

Sample Preparation

The initial step involves isolating the steroid of interest from the sample matrix.

-

Liquid-Liquid Extraction (LLE): A common and effective method for extracting steroids from aqueous samples (e.g., plasma, culture media) into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Offers a more selective extraction, where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis, has been adapted for various analytes and involves a salting-out extraction followed by dispersive SPE for cleanup.[14]

Detection and Analysis

High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of steroid analysis.[15]

| Analytical Technique | Principle | Advantages | Limitations |

| HPLC-UV | Separates compounds based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective. | Lower sensitivity and specificity; requires chromophore. |

| GC-MS | Gas-phase separation coupled with mass-based detection. | High resolution, excellent for structural elucidation. | Requires derivatization for non-volatile steroids; thermal degradation risk. |

| LC-MS/MS | Liquid-phase separation with highly sensitive and specific tandem mass spectrometry detection. | Gold standard for quantification; high sensitivity and specificity; no derivatization needed.[16][17] | Higher instrument cost and complexity. |

The use of stable isotope-labeled internal standards in LC-MS/MS methods is critical for achieving the most accurate and precise quantification, as it corrects for variations during sample preparation and analysis.[16]

Experimental Protocols: A Validated Workflow

This section outlines a self-validating workflow for the analysis of 16α,17α-Epoxypregnenolone from a biotransformation culture. The causality behind each step is explained to ensure scientific integrity.

Protocol: Quantification of 16α,17α-Epoxypregnenolone from Microbial Culture via LC-MS/MS

-

Sample Collection & Quenching:

-

Action: Withdraw 1 mL of the microbial culture at a specified time point. Immediately add 2 mL of ice-cold acetonitrile containing a known concentration of a deuterated internal standard (e.g., a stable isotope of a related steroid).

-

Causality: Acetonitrile precipitates proteins and quenches enzymatic activity, halting the biotransformation. The internal standard is added early to account for analyte loss in all subsequent steps.

-

-

Extraction:

-

Action: Vortex the mixture vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins. Transfer the supernatant to a clean tube.

-

Causality: This step performs a protein crash and initial extraction. Centrifugation provides a clear supernatant for further cleanup.

-

-

Cleanup (Solid-Phase Extraction):

-

Action: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash with a low-percentage organic solvent (e.g., 20% methanol in water) to remove polar impurities. Elute the steroids with 100% methanol or acetonitrile.

-

Causality: SPE provides essential cleanup, removing salts and highly polar compounds that could interfere with LC-MS/MS analysis and cause ion suppression. The wash step is critical for removing impurities without eluting the target analyte.

-

-

Solvent Evaporation and Reconstitution:

-

Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the LC system and promotes good peak shape during injection.

-

-

LC-MS/MS Analysis:

-

Action: Inject the reconstituted sample onto a C18 HPLC column. Use a gradient elution from a water/methanol mobile phase. Detect the analyte using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Causality: The C18 column separates the target analyte from isomers and other remaining impurities. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard, allowing for highly accurate quantification.[17][18]

-

Conclusion and Future Directions

16α,17α-Epoxypregnenolone stands as a testament to the synergy between enzymology and synthetic chemistry. While its direct endogenous biosynthesis is limited, the catalytic potential of enzymes like CYP17A1 provides a blueprint for targeted biotransformations. The established chemical synthesis routes remain the industrial standard, but advancements in metabolic engineering and synthetic biology may soon yield microbial strains capable of producing this key intermediate directly from simple precursors, offering a more sustainable and efficient manufacturing platform. For researchers, the continued development of sensitive analytical methods will be crucial for exploring the subtle roles of related epoxy steroids in biology and for optimizing the production of the next generation of steroidal therapeutics. Furthermore, derivatives of 16α,17α-epoxypregnenolone have shown potential anti-inflammatory properties, suggesting that its utility may extend beyond being a synthetic intermediate to a pharmacophore in its own right.[19][20]

References

- Auchus, R. J. (2017). Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions. Google Books.

- Panek, A., et al. (2023). Metabolic fate of pregnene-based steroids in the lactonization pathway of multifunctional strain Penicillium lanosocoeruleum.

- Porubek, D. J. (2013). CYP17A1: A Biochemistry, Chemistry, and Clinical Review.

- Petrunak, E. M., & Scott, E. E. (n.d.). Steroidogenic Cytochrome P450 17A1 Structure and Function. PMC - NIH.

- Wikipedia contributors. (n.d.). CYP17A1. Wikipedia.

- Li, S., et al. (n.d.). Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1. PMC - NIH.

- Mak, P. J., et al. (n.d.). Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone. PubMed Central.

- Sigma-Aldrich. (n.d.). 16α,17α-Epoxypregnenolone 974-23-2. Sigma-Aldrich.

- Huy, L. D. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. VIETNAM JOURNAL OF CHEMISTRY.

- ChemicalBook. (n.d.). 16,17-Epoxypregnenolone synthesis. ChemicalBook.

- Google Patents. (n.d.). CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone.

- Kim, B. H., et al. (2016). 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells.

- Lima, J. G., et al. (n.d.). Metabolic and endocrine connections of 17-hydroxypregnenolone in polycystic ovary syndrome women. PMC - NIH.

- Le, T. H. T., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. PubMed Central.

- ResearchGate. (n.d.). Biotransformation of 16,17-epoxyprogesterone (EP).

- Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. PubMed.

- Argay, G., & Kálmán, A. (2000).

- Denslow, K. A. (n.d.). The Precursor Hormone Pregnenolone Increases Sex Steroid Production in the Fathead Minnow (Pimephales promelas) Ovary Without Modulating Enzyme or Receptor Expression. VIN.

- Manna, P. R., & Slominski, A. T. (n.d.). Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones. PMC - PubMed Central.

- Kim, B. H., et al. (2016).

- Wang, C., et al. (2022). Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening. Frontiers.

- Ghorbani, M., & Chamsaz, M. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. PMC - PubMed Central.

- F-H., S., et al. (n.d.). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central - NIH.

- Zhang, Z., & Cheng, H. (2017). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. PubMed.

- ChemicalBook. (n.d.). 16,17-Epoxypregnenolone CAS#: 974-23-2. ChemicalBook.

Sources

- 1. 16α,17α-Epoxypregnenolone 974-23-2 [sigmaaldrich.com]

- 2. 16,17-Epoxypregnenolone CAS#: 974-23-2 [amp.chemicalbook.com]

- 3. 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 16,17-Epoxypregnenolone synthesis - chemicalbook [chemicalbook.com]

- 14. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]

- 18. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. 16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 16α,17α-Epoxy Steroids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Abstract

The introduction of the 16α,17α-epoxide ring into the steroid nucleus represents a pivotal moment in medicinal chemistry, unlocking pathways to a new generation of potent corticosteroids. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological importance of 16α,17α-epoxy steroids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles and experimental methodologies that have established these compounds as critical intermediates in the pharmaceutical industry. We will examine the historical context that necessitated their development, detail the stereoselective synthetic strategies employed in their creation, and discuss their diverse biological activities, including their well-established anti-inflammatory and potential antineoplastic properties. This guide aims to be a definitive resource, bridging historical discovery with modern application and providing both foundational knowledge and practical insights for the ongoing exploration of this important class of molecules.

Historical Context: The Quest for Safer and More Potent Corticosteroids

The story of 16α,17α-epoxy steroids is intrinsically linked to the broader history of corticosteroid development. The initial discovery of the anti-inflammatory properties of cortisone in the late 1940s revolutionized the treatment of rheumatoid arthritis and other inflammatory diseases[1][2][3]. However, the therapeutic use of early corticosteroids was often hampered by significant side effects, including mineralocorticoid activity leading to salt and water retention[4]. This clinical challenge spurred a wave of research aimed at synthesizing modified steroid analogues with enhanced anti-inflammatory potency and a more favorable safety profile.

A significant breakthrough in making steroid-based therapeutics more accessible was the Marker degradation, a process developed in the late 1930s and early 1940s. This series of chemical reactions efficiently converted diosgenin, a plant-derived sapogenin, into 16-dehydropregnenolone acetate (16-DPA), a crucial intermediate for the synthesis of numerous steroid hormones[5]. The availability of 16-DPA set the stage for extensive chemical modifications of the steroid D-ring, a region of the molecule that proved to be critical for modulating biological activity. It was in this fervent environment of chemical innovation that the 16α,17α-epoxy steroids emerged as key players.

The Advent of 16α,17α-Epoxy Steroids: A Gateway to Advanced Corticosteroids